molecular formula C9H13ClN2O B7491130 3-amino-N-ethylbenzamide;hydrochloride

3-amino-N-ethylbenzamide;hydrochloride

Cat. No.: B7491130
M. Wt: 200.66 g/mol
InChI Key: VVZDXNYPJUCTNB-UHFFFAOYSA-N
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Description

3-amino-N-ethylbenzamide;hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl. It is a derivative of benzamide, featuring an amino group and an ethyl group attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethylbenzamide;hydrochloride typically involves the reaction of ethylamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-ethylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-amino-N-ethylbenzamide;hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N-ethylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-methylbenzamide
  • 3-amino-N-propylbenzamide
  • 3-amino-N-isopropylbenzamide

Comparison

Compared to its analogs, 3-amino-N-ethylbenzamide;hydrochloride exhibits unique properties due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

IUPAC Name

3-amino-N-ethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-11-9(12)7-4-3-5-8(10)6-7;/h3-6H,2,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZDXNYPJUCTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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